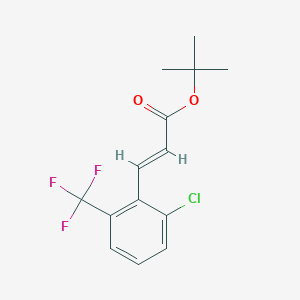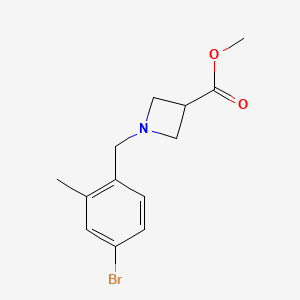
Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1-(4-bromo-3-methylbenzyl)amine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the azetidine ring with the desired substitution pattern.
Esterification: The carboxylic acid group on the azetidine ring is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring-Opening: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted azetidines with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidines or dehalogenated products.
Ring-Opening: Formation of linear or branched amines or carboxylic acids.
科学的研究の応用
Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Catalysis: Azetidine derivatives are used as ligands or catalysts in various organic transformations, including asymmetric synthesis and polymerization reactions.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules.
類似化合物との比較
Similar Compounds
1-(4-Methylbenzyl)azetidine-3-carboxylate: Lacks the bromine atom, leading to different reactivity and properties.
1-(4-Bromo-3-methylphenyl)azetidine-3-carboxylate: Similar structure but different substitution pattern on the benzyl group.
1-Benzylazetidine-3-carboxylate: Lacks both the bromine and methyl groups, resulting in different chemical behavior.
Uniqueness
Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate is unique due to the presence of both bromine and methyl groups on the benzyl moiety, which imparts distinct reactivity and potential for further functionalization. The combination of these substituents enhances its utility in various synthetic and medicinal applications.
特性
IUPAC Name |
methyl 1-[(4-bromo-3-methylphenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-5-10(3-4-12(9)14)6-15-7-11(8-15)13(16)17-2/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMYBWQCKFIWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CC(C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














